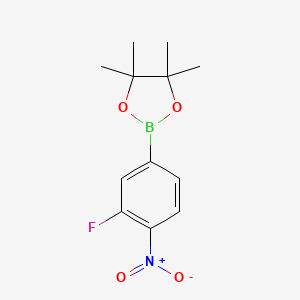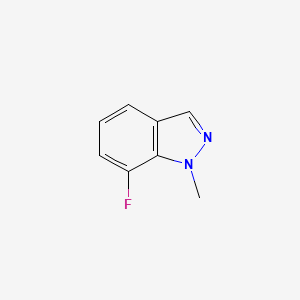
N-メチル-D-プロリン塩酸塩
概要
説明
®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
科学的研究の応用
®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
N-Methyl-D-proline Hydrochloride is a complex compound with potential targets in the central nervous system. It is suggested to have an agonist action on one of the glutamate receptor subtypes . This receptor subtype is known to play a crucial role in neuroexcitatory events and modulating calcium homeostasis .
Mode of Action
It is known that the compound interacts with its targets in the central nervous system, potentially influencing the activity of the n-methyl-d-aspartate (nmda) receptors . This interaction could lead to changes in neuronal excitability and excessive stimulation, which are characteristic of certain neurological conditions .
Biochemical Pathways
N-Methyl-D-proline Hydrochloride may influence several biochemical pathways. For instance, it might affect the pathway involving the conversion of glutamic acid to proline . This could potentially lead to changes in the levels of these amino acids in the body, impacting various physiological processes.
Result of Action
The molecular and cellular effects of N-Methyl-D-proline Hydrochloride’s action are likely to be diverse, given its potential targets and modes of action. For instance, its interaction with NMDA receptors could lead to changes in neuronal excitability, potentially influencing cognitive function and other neurological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-D-proline Hydrochloride. Factors such as temperature and pH could affect the compound’s stability and activity . Moreover, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with N-Methyl-D-proline Hydrochloride, influencing its efficacy and safety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-proline.
Methylation: The nitrogen atom in the pyrrolidine ring is methylated using methyl iodide or a similar methylating agent under basic conditions.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolidine derivatives.
類似化合物との比較
Similar Compounds
(S)-1-Methylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, with different biological activity.
Proline Derivatives: Compounds like ®-proline and its derivatives share structural similarities.
Uniqueness
®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other similar compounds.
This detailed article provides a comprehensive overview of ®-1-Methylpyrrolidine-2-carboxylic acid hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNOJJGMMVVUGM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)



![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)







![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
